[4-[4-(hydroxymethyl)triazol-1-yl]piperidin-1-yl]-(3-phenyl-1H-pyrazol-5-yl)methanone
Description
[4-[4-(hydroxymethyl)triazol-1-yl]piperidin-1-yl]-(3-phenyl-1H-pyrazol-5-yl)methanone is a complex organic compound that features a combination of pyrazole, piperidine, and triazole rings
Properties
IUPAC Name |
[4-[4-(hydroxymethyl)triazol-1-yl]piperidin-1-yl]-(3-phenyl-1H-pyrazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c25-12-14-11-24(22-19-14)15-6-8-23(9-7-15)18(26)17-10-16(20-21-17)13-4-2-1-3-5-13/h1-5,10-11,15,25H,6-9,12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWYDMABUDITHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=C(N=N2)CO)C(=O)C3=CC(=NN3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[4-(hydroxymethyl)triazol-1-yl]piperidin-1-yl]-(3-phenyl-1H-pyrazol-5-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the piperidine ring, and finally the triazole ring. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
[4-[4-(hydroxymethyl)triazol-1-yl]piperidin-1-yl]-(3-phenyl-1H-pyrazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, [4-[4-(hydroxymethyl)triazol-1-yl]piperidin-1-yl]-(3-phenyl-1H-pyrazol-5-yl)methanone may serve as a probe to study enzyme interactions and cellular processes. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical pathways.
Medicine
In medicine, this compound has potential as a therapeutic agent. Its structure suggests it could interact with specific molecular targets, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in treating various diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its combination of functional groups allows for the creation of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of [4-[4-(hydroxymethyl)triazol-1-yl]piperidin-1-yl]-(3-phenyl-1H-pyrazol-5-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include those with pyrazole, piperidine, and triazole rings, such as:
- [4-[4-(hydroxymethyl)triazol-1-yl]piperidin-1-yl]-(3-phenyl-1H-pyrazol-5-yl)methanone
- This compound
Uniqueness
What sets this compound apart is its specific combination of functional groups and ring structures. This unique arrangement allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
